(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(3-fluoro-4-methoxyphenyl)methanone
Description
Properties
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O4S/c1-24-16-3-2-13(12-15(16)18)17(21)20-8-6-19(7-9-20)14-4-10-25(22,23)11-5-14/h2-3,12,14H,4-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEUFNLMSOAGRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(3-fluoro-4-methoxyphenyl)methanone is a complex organic molecule that exhibits potential biological activity due to its unique structural features. This article delves into the biological activity of this compound, examining its pharmacological properties, synthesis methods, and potential applications in medicinal chemistry.
Structural Overview
The compound features a piperazine ring linked to a tetrahydrothiopyran moiety and a methanone group. The presence of the dioxidothiopyran structure and the fluorinated methoxyphenyl group suggests diverse interactions with biological targets. The molecular formula is with a molecular weight of approximately 371.44 g/mol.
Predicted Biological Activities
Based on its structural characteristics, the compound is predicted to exhibit various biological activities:
- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains such as Bacillus subtilis and Pseudomonas fluorescens .
- CNS Activity : The piperazine ring is often associated with anxiolytic and antidepressant effects.
- Anti-inflammatory Potential : The methanone functionality may contribute to anti-inflammatory activity, making it a candidate for treating conditions like arthritis.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common route includes:
-
Preparation of Dioxidothiopyran Intermediate :
- Reacting appropriate thiol compounds with oxidizing agents to form the dioxidothiopyran structure.
-
Formation of Piperazine Ring :
- The dioxidothiopyran intermediate is then reacted with piperazine under controlled conditions to yield the desired product.
-
Methanone Formation :
- Finally, coupling with a fluorinated methoxyphenyl derivative completes the synthesis.
Case Studies and Research Findings
Research has indicated that derivatives of thiopyran structures exhibit promising biological activities. For instance, studies on thiochroman derivatives reveal significant antimicrobial effects, suggesting that similar mechanisms may be at play for this compound .
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 1-Methylpiperazine | Piperazine ring | CNS activity, anxiolytic |
| 2-Methylpyrrole | Pyrrole ring | Antimicrobial properties |
| Tetrahydrothiopyran | Thiopyran ring | Antibacterial effects |
Interaction Studies
Understanding how this compound interacts with biological molecules is crucial for assessing its therapeutic potential. Interaction studies may include:
- Binding Affinity Tests : Evaluating how well the compound binds to target proteins or receptors.
- In Vitro Assays : Assessing the efficacy against various bacterial strains or cell lines.
Comparison with Similar Compounds
Key Observations :
- The target compound’s sulfone group (1,1-dioxidotetrahydro-2H-thiopyran-4-yl) distinguishes it from most analogs, which typically feature simpler alkyl or aryl substituents. This group likely enhances polarity and solubility compared to methyl or trifluoromethyl groups seen in other piperazine derivatives .
Physical and Chemical Properties
Limited data exist for the target compound, but inferences can be drawn from analogs:
- Solubility: The sulfone group may increase aqueous solubility compared to non-polar substituents (e.g., methylpiperazine in ). Chlorophenyl analogs exhibit moderate solubility in organic solvents like isopropyl alcohol .
- Melting Point: Fluorinated aryl methanones (e.g., compound 11 in ) have melting points near 90–92°C, suggesting the target compound may exhibit similar thermal stability due to its rigid piperazine-sulfone framework.
- Synthetic Complexity: The sulfone and methoxy groups may necessitate multi-step synthesis, akin to purine-linked methanones requiring coupling reactions .
Methodological Considerations in Similarity Assessment
As highlighted in , structural similarity metrics (e.g., Tanimoto coefficients) may classify the target compound as distinct from analogs due to its unique substituents. However, functional group alignment (e.g., piperazine core) could retain pharmacophore similarity for virtual screening.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
